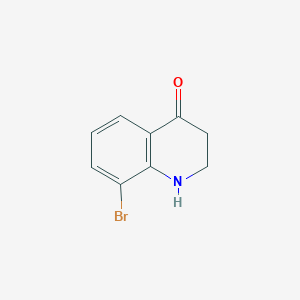

8-Bromo-2,3-dihydroquinolin-4(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCQKTPURTYSFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501024 |

Source

|

| Record name | 8-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-29-0 |

Source

|

| Record name | 8-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-2,3-dihydroquinolin-4(1H)-one chemical properties

An In-Depth Technical Guide to 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Foreword: The Quinolinone Core in Modern Chemistry

Welcome to a detailed exploration of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The dihydroquinolinone scaffold is a "privileged structure," a framework that appears recurrently in biologically active compounds and approved pharmaceuticals.[1] Its unique combination of a hydrogenated nitrogen-containing ring fused to an aromatic system provides a rigid, three-dimensional architecture ideal for molecular recognition by biological targets.

The introduction of a bromine atom at the 8-position is a deliberate synthetic choice. Bromine not only influences the electronic properties of the aromatic ring but, more importantly, serves as a versatile functional handle. It opens a gateway to a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure. This capability is paramount in drug discovery, where creating libraries of analogues for structure-activity relationship (SAR) studies is a cornerstone of lead optimization.[2] This guide, intended for researchers and drug development professionals, synthesizes the core chemical properties, reactivity, synthesis, and safety considerations for this valuable building block.

Core Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, characterized by the following properties. Its structure combines a bromo-substituted aniline moiety cyclized with a propionate-equivalent chain, featuring a ketone at the 4-position and a secondary amine at the 1-position.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 8-bromo-2,3-dihydro-1H-quinolin-4-one | [3] |

| CAS Number | 38470-29-0 | [4][5] |

| Molecular Formula | C₉H₈BrNO | [3][4] |

| Molecular Weight | 226.07 g/mol | [4][5] |

| Melting Point | 53-58 °C | [5] |

| Appearance | Solid | Implied by M.P. |

| Purity (Typical) | 95-97% | [4][5] |

| Solubility | Moisture sensitive | [5] |

| Monoisotopic Mass | 224.97893 Da | [3] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this specific molecule are not widely published. However, computational predictions provide valuable insights for characterization.

-

Mass Spectrometry: Predicted collision cross-section (CCS) values and m/z for various adducts are crucial for mass spectrometry-based identification.[3]

-

[M+H]⁺: 225.98621 m/z

-

[M+Na]⁺: 247.96815 m/z

-

[M-H]⁻: 223.97165 m/z

-

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-established area of organic chemistry. While a specific, validated protocol for the 8-bromo derivative is not detailed in the provided literature, a general and robust strategy involves the intramolecular cyclization of a suitable precursor, often under acidic conditions. A common approach is the Friedländer annulation or related cyclizations starting from ortho-substituted anilines.

General Synthetic Workflow

A plausible synthetic route begins with an appropriately substituted aniline, which undergoes acylation followed by an intramolecular cyclization. The choice of starting material is critical; in this case, a 2-bromoaniline derivative is the logical starting point.

Caption: General workflow for the synthesis of the target quinolinone.

Exemplary Synthetic Protocol (General Method)

This protocol is based on established methods for the synthesis of related quinolinones.[6]

Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-bromoanilino)propanoic acid.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-(2-bromoanilino)propanoic acid (1.0 eq).

-

Reaction Setup: Add a dehydrating/acidic cyclization agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA), in sufficient quantity to ensure stirring (approx. 10-20x weight of the starting material).

-

Causality Insight: Strong acidic and dehydrating conditions are necessary to promote the intramolecular electrophilic acylation of the electron-rich aromatic ring by the carboxylic acid moiety, forming the six-membered ketone-containing ring.

-

-

Cyclization: Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Quenching & Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice with vigorous stirring. This will hydrolyze the cyclizing agent and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a saturated base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its versatile reactivity, offering three distinct sites for chemical modification. This multi-faceted reactivity makes it an excellent scaffold for building molecular complexity.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. PubChemLite - 8-bromo-2,3-dihydro-4(1h)-quinolinone (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Monolinuron (CAS 38470-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinuron, identified by the CAS number 38470-29-0, is a phenylurea herbicide that has been utilized for the selective control of broad-leaved weeds and annual grasses in a variety of agricultural settings.[1][2] As a member of the urea herbicide family, its mode of action involves the inhibition of photosynthesis at photosystem II, a critical pathway for plant survival.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Monolinuron, offering valuable insights for researchers, chemists, and professionals in drug development and environmental science. The following sections will delve into its structural characteristics, physicochemical parameters, synthesis, reactivity, analytical methodologies, and safety considerations, supported by experimental protocols and data visualizations.

Compound Identification and Structure

A foundational aspect of understanding any chemical entity is its unambiguous identification and a clear representation of its molecular structure.

Nomenclature and Identifiers

-

CAS Number: 38470-29-0 (Note: This CAS number is also associated with Monolinuron, for which the primary CAS is 1746-81-2)[4]

-

IUPAC Name: 3-(4-chlorophenyl)-1-methoxy-1-methylurea[3]

-

Synonyms: Monolinuron, N'-(4-chlorophenyl)-N-methoxy-N-methylurea, Aresin, Arezin, Monorotox[4]

Molecular Structure and Formula

The molecular structure of Monolinuron consists of a urea backbone substituted with a 4-chlorophenyl group on one nitrogen and methoxy and methyl groups on the other.

-

Molecular Formula: C₉H₁₁ClN₂O₂

-

Molecular Weight: 214.65 g/mol [4]

-

SMILES: CN(C(=O)NC1=CC=C(C=C1)Cl)OC[4]

-

InChI Key: LKJPSUCKSLORMF-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from biological interactions to environmental fate. A thorough understanding of these properties is paramount for its effective and safe application.

Physical Properties

Monolinuron is a colorless, odorless crystalline solid at room temperature.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Physical State | Colorless crystalline solid | [4] |

| Melting Point | 80-83 °C | [2] |

| Solubility in Water | 735 mg/L at 20 °C | [2] |

| Vapor Pressure | 0.02 Pa at 22 °C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 - 2.3 | [4] |

Chemical Properties

Monolinuron is stable at its melting point and in solution but undergoes slow decomposition in the presence of acids and bases.[4] It is non-corrosive.[4] Its chemical reactivity is primarily centered around the urea functionality and the substituted phenyl ring.

Synthesis of Monolinuron

The industrial synthesis of Monolinuron typically involves a multi-step process starting from readily available precursors. The general synthetic pathway is illustrated below.

Laboratory-Scale Synthesis Protocol

While industrial synthesis provides a general overview, a laboratory-scale procedure offers a more practical approach for research purposes. A plausible synthesis involves the reaction of 4-chlorophenyl isocyanate with N,O-dimethylhydroxylamine.

Materials:

-

4-chlorophenyl isocyanate

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM, add triethylamine dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add a solution of 4-chlorophenyl isocyanate in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Monolinuron as a white solid.

Reactivity and Degradation

The stability and degradation pathways of Monolinuron are critical for understanding its environmental persistence and potential for transformation.

Hydrolysis

Phenylurea herbicides are susceptible to hydrolysis, with the rate being dependent on pH. Monolinuron slowly decomposes in both acidic and basic conditions.[4] The hydrolysis typically involves the cleavage of the urea linkage, leading to the formation of 4-chloroaniline and other degradation products.

Photodegradation

Monolinuron can undergo photodegradation in the presence of light, which is a significant environmental dissipation pathway. The rate and products of photodegradation can be influenced by the presence of photosensitizers in the environment.

Thermal Decomposition

Upon heating, Monolinuron decomposes, producing toxic fumes including hydrogen chloride and nitrogen oxides.[1] The thermal decomposition of phenylureas can proceed through various mechanisms, including depolymerization to the corresponding isocyanates and amines.

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of Monolinuron provides information about the carbon skeleton of the molecule. The approximate chemical shifts for the carbon atoms can be predicted based on the electronic environment of each carbon.

-

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons, with coupling patterns providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of Monolinuron exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Around 3300 cm⁻¹

-

C=O (urea) stretching: Around 1640 cm⁻¹

-

C-N stretching: Around 1550 cm⁻¹

-

C-O stretching: Around 1050 cm⁻¹

-

C-Cl stretching: Around 700-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Monolinuron. The fragmentation can occur at various points in the molecule, with common cleavages around the urea linkage.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of Monolinuron in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenylurea herbicides. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly employed, with UV detection at around 245 nm.

Experimental Protocol: HPLC Analysis of Monolinuron in Water

-

Sample Preparation: Filter the water sample through a 0.45 µm filter. For trace analysis, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to pre-concentrate the analyte.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 245 nm.

-

-

Quantification: Prepare a calibration curve using standard solutions of Monolinuron of known concentrations. The concentration of Monolinuron in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of Monolinuron, often after a derivatization step to improve its volatility and thermal stability.

Safety and Handling

Monolinuron is classified as slightly hazardous.[3] It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Monolinuron (CAS 38470-29-0). From its fundamental identification and structure to its synthesis, reactivity, and analytical determination, the information presented herein serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for its safe handling, effective application in research, and for assessing its environmental impact.

References

Sources

The Ascendant Role of Bromo-Substituted Quinolinones in Modern Drug Discovery: A Technical Guide

Introduction: The Quinolinone Scaffold and the Strategic Impact of Bromination

In the landscape of medicinal chemistry, the quinolinone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has established quinolinone and its derivatives as foundational structures in the development of novel therapeutic agents. The strategic modification of this core can dramatically alter its biological activity, and among the most effective modifications is halogenation, particularly bromination.

The introduction of a bromine atom to the quinolinone structure is a deliberate and impactful decision. Bromine's unique physicochemical properties—its size, electronegativity, and lipophilicity—can significantly enhance a molecule's therapeutic potential. It can improve cell membrane permeability, facilitate the formation of strong halogen bonds with target enzymes, and alter the metabolic profile of the compound, often leading to increased stability and bioavailability. This guide provides an in-depth exploration of the diverse biological activities of bromo-substituted quinolinones, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-substituted quinolinones have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular processes required for tumor growth and survival.

One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of topoisomerase enzymes. DNA topoisomerases are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By inhibiting these enzymes, bromo-substituted quinolinones can introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have been shown to be effective inhibitors of human DNA topoisomerase I.[1]

Furthermore, many bromo-substituted quinolinones function as potent kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway, a critical signaling cascade that controls cell growth, proliferation, and survival, is a frequent target. By blocking the activity of kinases within this pathway, bromo-substituted quinolinones can effectively shut down the pro-survival signals that cancer cells depend on. The synthesis of compounds based on a 6-bromo-quinoline core has been a starting point for the development of selective mTOR inhibitors, which are crucial in this pathway.[2]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of bromo-substituted quinolinones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | [1] |

| 2 | 5,7-Dibromo-8-hydroxyquinoline | HeLa (cervical) | 10.2 | [1] |

| 3 | 5,7-Dibromo-8-hydroxyquinoline | HT29 (colon) | 12.8 | [1] |

| 4 | 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 20.3 | [1] |

| 5 | 7-Bromo-8-hydroxyquinoline | HeLa (cervical) | 25.6 | [1] |

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and indicates the points at which bromo-substituted quinolinones can intervene.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by bromo-substituted quinolinones.

Antimicrobial Activity: A Renewed Defense Against Pathogens

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Bromo-substituted quinolinones have demonstrated considerable promise in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Their primary mode of action in bacteria is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, but the unique structural features of bromo-substituted quinolinones may allow them to overcome existing resistance mechanisms.

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) |

| 6 | 7-substituted-4-quinolone | Staphylococcus aureus | 0.125-0.25 |

| 7 | 7-substituted-4-quinolone | Haemolytic streptococci | 1-2 |

| 8 | 7-substituted-4-quinolone | Pseudomonas aeruginosa | 8-16 |

| 9 | 4-quinolone derivative | Enterobacteriaceae | ≤1 |

Note: The specific bromo-substitution for the compounds in this table was not fully detailed in the source material, but they are representative of the 4-quinolone class.[4]

Expanding the Therapeutic Horizon: Other Biological Activities

Beyond their well-documented anticancer and antimicrobial properties, bromo-substituted quinolinones are being investigated for a range of other therapeutic applications.

-

Antiviral Activity: The quinolinone scaffold has been identified as a promising starting point for the development of novel antiviral agents. Derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[5] Additionally, quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2.[6][7][8] The introduction of bromine atoms could potentially enhance the potency and pharmacokinetic properties of these antiviral leads.

-

Anti-inflammatory Activity: Certain quinolone derivatives are known to possess anti-inflammatory properties.[9] While research in this area for bromo-substituted variants is still emerging, their ability to modulate signaling pathways, such as those involving kinases, suggests they may be effective in mitigating inflammatory responses.

Structure-Activity Relationships (SAR): Decoding the Role of Bromine

The biological activity of bromo-substituted quinolinones is profoundly influenced by the number and position of the bromine atoms on the quinoline ring. A consistent trend observed in structure-activity relationship (SAR) studies is that di-bromo substitution often leads to a significant increase in potency compared to mono-bromo or unsubstituted analogs. This enhancement is attributed to a combination of factors, including increased lipophilicity, which can improve cell penetration, and the ability to form more extensive halogen bonding interactions with the target protein. The presence of a hydroxyl group at the C-8 position, in conjunction with bromine substitution, has also been shown to be crucial for potent anticancer activity.[1]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for the in vitro evaluation of the biological activities of bromo-substituted quinolinones.

General Workflow for In Vitro Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities [brieflands.com]

- 4. In-vitro activity of two new quinolone antimicrobial agents, S-25930 and S-25932 compared with that of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel quinolinones as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolones and non-steroidal anti-inflammatory drugs interacting with copper(ii), nickel(ii), cobalt(ii) and zinc(ii): structural features, biological evaluation and perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] The specific derivative, 8-Bromo-2,3-dihydroquinolin-4(1H)-one, presents a unique combination of a halogenated aromatic ring and a dihydro-4-quinolone core. While direct mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest several plausible and compelling mechanisms of action. This guide synthesizes information from structurally analogous compounds to propose potential therapeutic applications and provides a comprehensive framework for their experimental validation. We will explore three primary putative mechanisms: anticancer, antibacterial, and neuroprotective activities, offering detailed protocols and logical workflows for investigation.

Introduction: The Therapeutic Potential of the Quinolinone Core

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral effects.[3][4] The core structure's versatility allows for substitutions that can fine-tune its biological activity. The presence of a bromine atom at the 8-position of this compound is of particular interest, as halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potent inhibitory effects of 8-substituted quinolines in various cancer cell lines.[5] This guide will dissect the potential molecular pathways this compound may influence.

Proposed Mechanism I: Anticancer Activity via Topoisomerase Inhibition and DNA Damage Induction

The 2,3-dihydroquinolin-4(1H)-one framework is present in azaflavanones, which are known for their anticancer properties.[6] Furthermore, many quinoline derivatives exert their cytotoxic effects by interfering with DNA replication and repair machinery.[3] A plausible mechanism for this compound is the inhibition of topoisomerases, critical enzymes that regulate DNA topology during replication.[1]

Scientific Rationale

Topoisomerases (Topo I and Topo II) are vital for resolving DNA supercoiling. Their inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. The planar quinoline ring system is capable of intercalating between DNA base pairs, stabilizing the Topo-DNA cleavage complex and preventing re-ligation of the DNA strands.[7] The bromine substituent may enhance this interaction through favorable electronic and steric properties.

Experimental Validation Protocol

Objective: To determine if this compound inhibits human topoisomerase activity and induces DNA damage, leading to apoptosis in cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HT29 colon cancer)[5][6]

-

This compound

-

Human Topoisomerase I and II assay kits

-

Antibodies for γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3

-

Annexin V-FITC/Propidium Iodide apoptosis detection kit

-

Cell cycle analysis reagents (e.g., propidium iodide)

Step-by-Step Methodology:

-

In Vitro Topoisomerase Inhibition Assay:

-

Perform a cell-free relaxation assay using supercoiled plasmid DNA and recombinant human Topoisomerase I and II.

-

Incubate the enzyme and plasmid with varying concentrations of this compound.

-

Analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in relaxed DNA and an increase in supercoiled or nicked DNA.

-

-

Cellular DNA Damage Assessment:

-

Treat cancer cell lines with a dose-range of the compound for 24-48 hours.

-

Perform immunofluorescence staining for γH2AX foci. An increase in the number of foci per nucleus indicates DNA double-strand breaks.

-

Quantify the results using fluorescence microscopy and image analysis software.

-

-

Apoptosis and Cell Cycle Analysis:

-

Treat cells as described above.

-

For apoptosis, stain with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

-

For cell cycle analysis, fix cells, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Confirm apoptosis induction by Western blotting for cleaved PARP and cleaved Caspase-3.

-

Data Presentation

| Experiment | Metric | Predicted Outcome for Active Compound |

| Topoisomerase Assay | IC50 (µM) | Low micromolar or nanomolar values for Topo I and/or Topo II inhibition. |

| Immunofluorescence | γH2AX foci/nucleus | Dose-dependent increase in foci formation. |

| Flow Cytometry | % Apoptotic Cells | Significant increase in Annexin V positive cells. |

| Flow Cytometry | Cell Cycle Phase | Arrest in S or G2/M phase. |

| Western Blot | Protein Levels | Increased levels of cleaved PARP and Caspase-3. |

Workflow Visualization

Caption: Proposed anticancer mechanism of action workflow.

Proposed Mechanism II: Antibacterial Activity through Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The 4-quinolone core is the defining feature of a major class of antibiotics.[8] These drugs function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[7]

Scientific Rationale

DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. Inhibition of these enzymes leads to a rapid bactericidal effect.[8] While many potent quinolone antibiotics possess a fluorine atom at position 6, the overall substitution pattern on the bicyclic ring system dictates the spectrum and potency of activity.[9] It is plausible that this compound could fit into the enzyme-DNA complex and disrupt its function.

Experimental Validation Protocol

Objective: To evaluate the antibacterial efficacy of this compound and determine if it acts by inhibiting bacterial DNA gyrase and/or topoisomerase IV.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

-

Mueller-Hinton broth and agar

-

Bacterial DNA gyrase and Topoisomerase IV supercoiling/relaxation assay kits

-

Ciprofloxacin (as a positive control)

Step-by-Step Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare serial twofold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration that visibly inhibits bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Subculture aliquots from the clear wells of the MIC plate onto Mueller-Hinton agar.

-

Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

In Vitro Bacterial Topoisomerase Inhibition Assays:

-

Perform cell-free supercoiling (for DNA gyrase) or relaxation (for Topo IV) assays.

-

Incubate the respective enzyme and plasmid DNA with varying concentrations of the compound.

-

Analyze the DNA on an agarose gel. Inhibition of gyrase will result in less supercoiled DNA, while inhibition of Topo IV will result in less relaxed DNA.

-

Data Presentation

| Experiment | Test Organism | Metric | Predicted Outcome for Active Compound |

| Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | Low µg/mL values, indicating potent growth inhibition. |

| Agar Plating | S. aureus, E. coli | MBC (µg/mL) | MBC/MIC ratio ≤ 4, suggesting bactericidal activity. |

| Enzyme Assay | E. coli DNA Gyrase | IC50 (µM) | Potent inhibition. |

| Enzyme Assay | S. aureus Topo IV | IC50 (µM) | Potent inhibition. |

Workflow Visualization

Caption: Proposed antibacterial mechanism of action workflow.

Proposed Mechanism III: Neuroprotective Effects via Antioxidant Activity and Enzyme Inhibition

Certain quinoline derivatives have shown promise as neuroprotective agents, potentially through their ability to scavenge free radicals and inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10]

Scientific Rationale

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Compounds that can neutralize reactive oxygen species (ROS) may offer therapeutic benefits. The quinoline nucleus can act as a free radical scavenger.[10] Additionally, inhibition of AChE (which breaks down the neurotransmitter acetylcholine) and MAO-B (which degrades dopamine) can increase neurotransmitter levels, providing symptomatic relief in conditions like Alzheimer's and Parkinson's disease, respectively.

Experimental Validation Protocol

Objective: To assess the antioxidant and neuro-enzyme inhibitory potential of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Recombinant human AChE and MAO-B enzymes and their respective substrates

-

Neuronal cell line (e.g., SH-SY5Y)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

Step-by-Step Methodology:

-

Antioxidant Activity Assays:

-

DPPH Assay: Measure the ability of the compound to bleach the purple color of the DPPH radical, indicating radical scavenging activity.

-

ABTS Assay: Measure the reduction of the pre-formed ABTS radical cation.

-

Calculate the IC50 value for each assay.

-

-

Enzyme Inhibition Assays:

-

Perform in vitro colorimetric assays to measure the activity of AChE and MAO-B in the presence of varying concentrations of the compound.

-

Determine the IC50 values for the inhibition of each enzyme.

-

-

Cell-Based Neuroprotection Assay:

-

Pre-treat SH-SY5Y neuronal cells with the compound.

-

Induce oxidative stress and cell death by exposing the cells to H₂O₂ or 6-OHDA.

-

Measure cell viability using an MTT or similar assay. Neuroprotection is observed as an increase in cell viability in compound-treated cells compared to the oxidant-only control.

-

Data Presentation

| Experiment | Metric | Predicted Outcome for Active Compound |

| DPPH Assay | IC50 (µM) | Potent radical scavenging activity. |

| ABTS Assay | IC50 (µM) | Potent radical scavenging activity. |

| AChE Inhibition | IC50 (µM) | Significant inhibition. |

| MAO-B Inhibition | IC50 (µM) | Significant inhibition. |

| Neuroprotection Assay | % Cell Viability | Dose-dependent protection against oxidant-induced cell death. |

Pathway Visualization

Caption: Putative neuroprotective signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Based on robust evidence from structurally related compounds, it is highly probable that this molecule will exhibit significant biological activity. The proposed mechanisms—anticancer, antibacterial, and neuroprotective—are not mutually exclusive, and it is possible the compound may display a combination of these effects. The experimental frameworks provided in this guide offer a clear and logical path for elucidating its precise mechanism of action, paving the way for further preclinical and clinical development. Future work should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling.

References

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025, January 3).

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15).

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.

- Review of the 4-Quinolones | Infection Control & Hospital Epidemiology | Cambridge Core. (2015, January 2).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).

- A review on the impact of 4-quinolones on the normal oropharyngeal and intestinal human microflora - PubMed.

- Quinolone antibiotic - Wikipedia.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).

- Quinoline derivative and their pharmacological & medicinal potential - Neliti. (2022, February 9).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.

- Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development - Benchchem.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).

- Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies - ResearchGate. (2025, August 5).

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Review of the 4-Quinolones | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]

- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Dihydroquinolinone Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of Dihydroquinolinone Derivatives

The 3,4-dihydro-2(1H)-quinolinone core is a bicyclic heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally adaptable framework, combined with numerous sites for synthetic modification, has allowed for the development of derivatives that interact with a remarkable diversity of biological targets. This versatility has translated into significant clinical success, with FDA-approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the β-blocker carteolol all featuring this core moiety.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of the pharmacological profiles of these compounds. We will explore the causal relationships between chemical structure and biological function, delve into the robust experimental methodologies required for their evaluation, and contextualize their therapeutic potential through an analysis of key signaling pathways and structure-activity relationships (SAR). The narrative is designed to be a self-validating system, where the rationale behind each experimental step underpins the trustworthiness of the resulting data.

The Landscape of Biological Targets: A Multi-Modal Mechanism of Action

The pharmacological versatility of dihydroquinolinone derivatives stems from their ability to be tailored to interact with distinct classes of biological macromolecules. The core scaffold serves as a foundational anchor, while targeted modifications at various positions dictate target specificity and potency.

Key target families include:

-

G-Protein Coupled Receptors (GPCRs): Particularly dopamine and serotonin receptors in the central nervous system (CNS).[1]

-

Enzymes: Including phosphodiesterases (PDEs), aldose reductase (AKR1B1), and various kinases.[1][2][3]

-

Ion Channels and Transporters: Such as the serotonin transporter (SERT).[4]

-

Structural Proteins: Notably, tubulin, a target for anticancer applications.[5]

This multi-target capability is a direct result of the scaffold's synthetic tractability, which allows for the systematic exploration of chemical space to optimize interactions within specific binding pockets.[6]

Caption: Diverse pharmacological targets of the dihydroquinolinone scaffold.

Central Nervous System Activity: Modulating Dopaminergic and Serotonergic Pathways

The most prominent pharmacological profile of dihydroquinolinone derivatives is their activity in the CNS, particularly as modulators of dopamine D2 receptors (D2R).[7] Aripiprazole, a D2R partial agonist, is a cornerstone of this class. Partial agonism is a sophisticated mechanism; the drug acts as an agonist in a low-dopamine environment and as an antagonist in a high-dopamine environment, thereby stabilizing the dopaminergic system. This is crucial for its antipsychotic effects with a lower incidence of extrapyramidal side effects compared to full antagonists.[4][7]

Mechanism: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are inhibitory GPCRs that couple to Gαi proteins.[7] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This downstream effect modulates neuronal excitability and neurotransmitter release. Dihydroquinolinone-based partial agonists fine-tune this pathway rather than simply blocking it.

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Beyond D2R, many derivatives exhibit dual activity, notably as serotonin reuptake inhibitors (SRIs), which contributes to their potential use as antidepressants.[4][8] This polypharmacology, targeting multiple key nodes in neuropsychiatric disorders, is a deliberate strategy in modern drug design.

Anticancer Profile: Induction of Apoptosis and Cell Cycle Arrest

A growing body of research highlights the potential of dihydroquinolinone derivatives as anticancer agents.[9][10][11][12] Their mechanisms are diverse and often cell-line specific, but common pathways include the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights for optimizing anticancer activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the nature and position of substituents on the quinolinone ring system were found to be crucial for cytotoxicity.[13]

-

Position 1 (Nitrogen): Substitution with a sulfonyl group is essential for potency.[13]

-

Carbonyl at Position 4: The presence of this group is critical for activity.[13]

-

Substituents on the Aromatic Ring (Positions 5-8): These can modulate the molecule's configuration and influence its interaction with biological targets.[13]

Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, subsequently leading to apoptosis through both intrinsic and extrinsic pathways.[14] Others have been identified as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival.[10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Tetrahydroquinolinone (Cmpd 4a) | A549 (Lung) | 11.33 ± 0.67 | G2/M Arrest, Apoptosis | [14] |

| Tetrahydroquinolinone (Cmpd 4a) | HCT-116 (Colon) | ~13 | Apoptosis | [14] |

| 3-Methylidene-1-sulfonyl-DHQ | HL-60 (Leukemia) | Low µM range | Cytotoxicity | [13] |

| 3-Methylidene-1-sulfonyl-DHQ | MCF-7 (Breast) | Low µM range | Cytotoxicity | [13] |

Anti-inflammatory and Antioxidant Properties

Dihydroquinolinone derivatives have also demonstrated significant anti-inflammatory and antioxidant activities.[6][15][16] This profile is often linked to their ability to scavenge free radicals and modulate inflammatory pathways. For example, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and exhibit anti-inflammatory effects in a rat model of acetaminophen-induced liver injury.[15] The mechanism involves the regulation of pro-inflammatory transcription factors like NF-κB, which controls the expression of cytokines such as IL-1β and TNF-α.[15]

Methodologies for Pharmacological Evaluation: A Validated Approach

Evaluating the pharmacological profile of novel dihydroquinolinone derivatives requires a systematic, multi-tiered approach, progressing from initial in vitro screening to more complex in vivo models.

Caption: A typical experimental workflow for drug discovery.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity. The principle rests on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14][17]

-

Compound Treatment: Prepare serial dilutions of the dihydroquinolinone derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours under standard culture conditions.[13][14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Causality: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18] Carrageenan, a phlogistic agent, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by prostaglandins and mediated by cyclooxygenase (COX) enzymes. Measuring the reduction in paw volume (edema) after compound administration provides a quantitative measure of anti-inflammatory efficacy.

Methodology:

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (dihydroquinolinone derivatives at various doses, e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion and Future Perspectives

The dihydroquinolinone scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in modulating CNS targets has paved the way for its exploration in other complex diseases like cancer and inflammatory disorders. The future of this chemical class lies in the rational design of derivatives with enhanced target selectivity or, conversely, with precisely engineered polypharmacology to tackle multi-factorial diseases. The integration of computational methods, such as molecular docking and QSAR, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of dihydroquinolinone-based therapeutics.[6][19] The robust and validated methodologies outlined herein provide the essential framework for advancing these promising compounds from the laboratory to the clinic.

References

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

-

Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

-

Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

-

Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. PubMed. [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. [Link]

-

Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia. PubMed. [Link]

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

-

Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PubMed Central. [Link]

-

3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications. [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (NIH). [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

-

Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. [Link]

-

New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health (NIH). [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PubMed Central. [Link]

-

Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Thieme Connect. [Link]

-

Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. [Link]

-

Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines. PubMed Central. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Dovepress. [Link]

-

Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation. PubMed. [Link]

-

Analogues of doxanthrine reveal differences between the dopamine D-1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a] phenanthridines. ResearchGate. [Link]

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

-

in vivo preclinical studies for drug discovery. YouTube. [Link]

-

Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. PubMed Central. [Link]

-

Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preliminary Anticancer Screening of Quinolinone Compounds

<end_of_thought>

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary anticancer screening of novel quinolinone compounds. The content herein is structured to offer not just procedural steps, but also the scientific rationale and causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Introduction: The Rationale for Quinolinone Anticancer Screening

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. Their derivatives have emerged as promising candidates in oncology due to their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The initial phase of screening is a critical bottleneck in the drug discovery pipeline. A well-designed preliminary screen serves to efficiently identify hit compounds with genuine therapeutic potential while deprioritizing inactive or overly toxic molecules, thereby conserving resources for more intensive downstream studies.[3][4] This process is essential for navigating the high attrition rates often seen in drug development.[5]

The primary objectives of a preliminary screen are to:

-

Establish a foundational understanding of a compound's cytotoxic potential against a panel of cancer cell lines.

-

Gain initial insights into the compound's mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

-

Generate preliminary structure-activity relationship (SAR) data to guide future medicinal chemistry efforts.[6][7]

Strategic Assay Selection and Workflow

A tiered or cascaded approach to screening is the most efficient and cost-effective strategy. This involves progressing compounds through a series of assays of increasing complexity and biological relevance.

Primary Screening: Assessing Cytotoxicity

The initial step is to determine the cytotoxic effect of the quinolinone compounds on living cells.[8] This is typically a high-throughput screen to quickly identify compounds that inhibit cancer cell growth.[9][10]

Workflow for Primary Cytotoxicity Screening

Caption: High-throughput primary screening workflow for quinolinone compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a serial dilution of the quinolinone compounds for 72 hours.[12]

-

MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13][14]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") are advanced to secondary assays to investigate their mechanism of action. Key areas of investigation include apoptosis induction and cell cycle arrest.[1]

2.2.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[15]

-

Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis.[15] This assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by activated caspase-3 or -7.[15]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed and treat cells with the hit compounds at their approximate IC50 concentrations for 24-48 hours.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

2.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle.[16] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[17][18]

Experimental Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

-

Cell Treatment: Treat cells with the hit compounds for a duration that allows for cell cycle progression (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[17]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow of Secondary Mechanistic Assays

Sources

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. kosheeka.com [kosheeka.com]

- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 10. cell4pharma.com [cell4pharma.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]

- 16. mdpi.com [mdpi.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Introduction: The Structural Significance of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in numerous pharmaceuticals and biologically active molecules, exhibiting a wide spectrum of activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 8-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, making this molecule a valuable intermediate in medicinal chemistry and drug discovery.

This guide provides a comprehensive overview of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the rationale behind the analytical approach.

Molecular Structure and Spectroscopic Correlation

A definitive structural elucidation relies on correlating specific spectroscopic signals with the molecule's distinct chemical features. The numbering convention used throughout this guide is presented below.

Caption: General workflow for the spectroscopic analysis of the target compound.

1. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The use of a high-purity deuterated solvent is critical to avoid interfering signals. [2]3. Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H) as an internal standard.

2. FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Place a small amount (~1-2 mg) of the compound into an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Instrumentation: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum. [3] 3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: The analysis should be performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the characteristic [M+H]⁺ and/or [M+Na]⁺ peaks and to confirm the 1:1 isotopic pattern for the bromine atom.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen framework, IR spectroscopy verifies the presence of key functional groups (amide, ketone, aryl bromide), and high-resolution mass spectrometry confirms the elemental composition and the presence of the bromine atom through its distinct isotopic signature. This multi-technique approach ensures the structural integrity and purity of this important synthetic intermediate, which is a cornerstone of reliable and reproducible research in drug development.

References

- BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. BenchChem.

- Patel, D. B., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.

-

PubChem. (2024). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

- Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem.

- Doc Brown's Chemistry. (2026). IR spectra INFRARED SPECTROSCOPY INDEX.

- Illinois State University. (2015). Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane.

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Comprehensive Technical Guide to the Solubility and Stability of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Core Characteristics of a Promising Moiety

8-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolinone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a bromine atom at the 8-position can modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of its solubility and stability is paramount for its successful application in drug development, from early-stage screening to formulation.